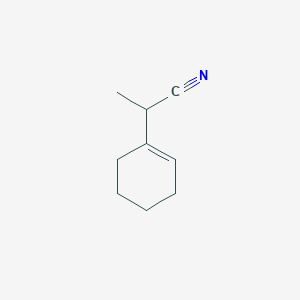![molecular formula C39H64O2 B14368881 1,1'-Methylenebis[2-(tridecyloxy)benzene] CAS No. 90449-25-5](/img/structure/B14368881.png)
1,1'-Methylenebis[2-(tridecyloxy)benzene]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Methylenebis[2-(tridecyloxy)benzene] is a chemical compound known for its unique structure and properties. It is characterized by the presence of two benzene rings connected by a methylene bridge, with each benzene ring further substituted by a tridecyloxy group. This compound has a molecular weight of approximately 564.49 g/mol .
Vorbereitungsmethoden
The synthesis of 1,1’-Methylenebis[2-(tridecyloxy)benzene] typically involves the reaction of 2-(tridecyloxy)benzene with formaldehyde under acidic or basic conditions. The reaction proceeds through the formation of a methylene bridge, linking the two benzene rings. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Analyse Chemischer Reaktionen
1,1’-Methylenebis[2-(tridecyloxy)benzene] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions are common, where substituents on the benzene rings can be replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,1’-Methylenebis[2-(tridecyloxy)benzene] has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,1’-Methylenebis[2-(tridecyloxy)benzene] involves its interaction with molecular targets through its functional groups. The tridecyloxy groups can participate in hydrophobic interactions, while the benzene rings can engage in π-π stacking interactions. These interactions can influence the compound’s binding to proteins, enzymes, or other biomolecules, thereby modulating their activity.
Vergleich Mit ähnlichen Verbindungen
1,1’-Methylenebis[2-(tridecyloxy)benzene] can be compared with similar compounds such as:
1,1’-Methylenebis[2-(benzyloxy)benzene]: This compound has benzyloxy groups instead of tridecyloxy groups, leading to different physical and chemical properties.
1,1’-Methylenebis[2-methylbenzene]: This compound lacks the tridecyloxy groups, resulting in different reactivity and applications
Eigenschaften
CAS-Nummer |
90449-25-5 |
|---|---|
Molekularformel |
C39H64O2 |
Molekulargewicht |
564.9 g/mol |
IUPAC-Name |
1-tridecoxy-2-[(2-tridecoxyphenyl)methyl]benzene |
InChI |
InChI=1S/C39H64O2/c1-3-5-7-9-11-13-15-17-19-21-27-33-40-38-31-25-23-29-36(38)35-37-30-24-26-32-39(37)41-34-28-22-20-18-16-14-12-10-8-6-4-2/h23-26,29-32H,3-22,27-28,33-35H2,1-2H3 |
InChI-Schlüssel |
BUHIFYTWSKKTCP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCOC1=CC=CC=C1CC2=CC=CC=C2OCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


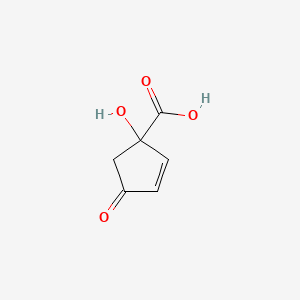
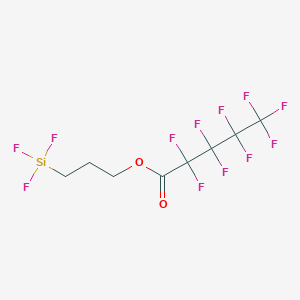
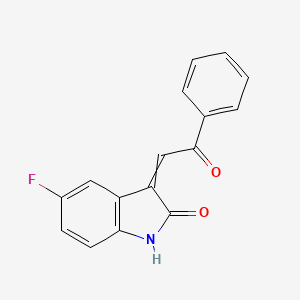
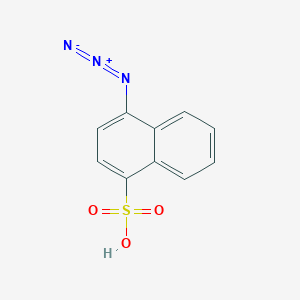
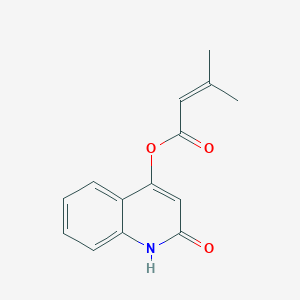
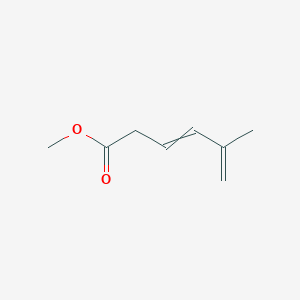
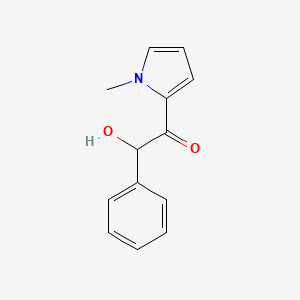
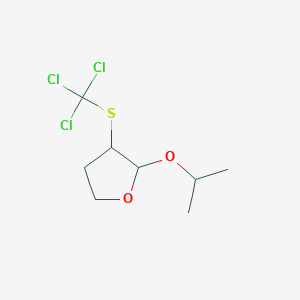
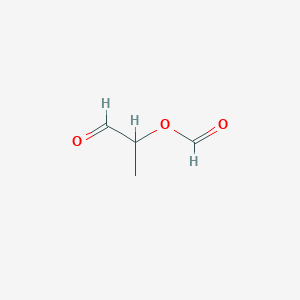
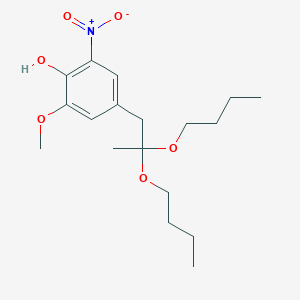
![{Bis[(octan-2-yl)oxy]methyl}benzene](/img/structure/B14368859.png)
![2-Methyl-5-[2-(3-methyl-2-oxocyclopentyl)ethyl]cyclopent-2-en-1-one](/img/structure/B14368863.png)

